

An In-depth Technical Guide to 3,5-Dimethoxyphenethylamine

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Compound of Interest

Compound Name: 3,5-Dimethoxyphenethylamine

Cat. No.: B1580640

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Introduction

3,5-Dimethoxyphenethylamine (3,5-DMPEA), a fascinating molecule within the phenethylamine class, holds a unique position in the landscape of neuropharmacological research. Structurally, it is a positional isomer of the more extensively studied 2,5-dimethoxyphenethylamine and a close analog of the classic psychedelic, mescaline (3,4,5-trimethoxyphenethylamine). This guide provides a comprehensive technical overview of 3,5-DMPEA, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, physicochemical characteristics, pharmacological profile, and analytical methodologies, offering a foundational understanding for its application in scientific inquiry.

Chemical Identity and Physicochemical Properties

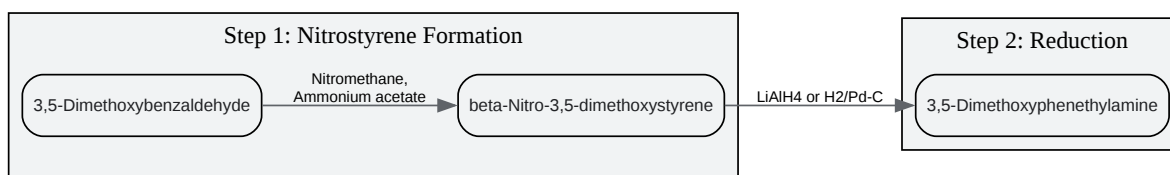
Proper identification and characterization are paramount in scientific research. The fundamental identifiers and physicochemical properties of **3,5-Dimethoxyphenethylamine** are summarized below.

Property	Value	Source
IUPAC Name	2-(3,5-dimethoxyphenyl)ethanamine	--INVALID-LINK--[1]
CAS Number	3213-28-3	--INVALID-LINK--[1]
Synonyms	4-Desmethoxymescaline, DMPEA-6	--INVALID-LINK--
Molecular Formula	C ₁₀ H ₁₅ NO ₂	--INVALID-LINK--[1]
Molecular Weight	181.23 g/mol	--INVALID-LINK--[1]
Appearance	Not specified in literature; likely an oil or low-melting solid	
Boiling Point	Predicted: ~297.8 °C	--INVALID-LINK--[2]
Melting Point	Not specified in literature	
Solubility	Predicted: LogP = 1.2	--INVALID-LINK--[1]

Chemical Synthesis

The synthesis of **3,5-Dimethoxyphenethylamine** typically follows established routes for phenethylamine production, starting from the corresponding benzaldehyde. A general and reliable method involves a Henry reaction followed by reduction.

General Synthetic Workflow



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Caption: General synthetic route for **3,5-Dimethoxyphenethylamine**.

Detailed Experimental Protocol (Adapted from Mescaline Synthesis)

The following protocol is adapted from the well-documented synthesis of mescaline and is applicable to the preparation of **3,5-Dimethoxyphenethylamine** with minor modifications.[3]

Step 1: Synthesis of β -Nitro-3,5-dimethoxystyrene

- To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitromethane (2 equivalents) and ammonium acetate (1 equivalent).
- Heat the reaction mixture on a steam bath for 1-2 hours.
- Upon cooling, the nitrostyrene product will precipitate as a crystalline solid.
- Collect the crystals by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Reduction of β -Nitro-3,5-dimethoxystyrene to **3,5-Dimethoxyphenethylamine**

- Prepare a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add a solution of β -nitro-3,5-dimethoxystyrene (1 equivalent) in the same solvent to the LAH suspension at a rate that maintains a gentle reflux.
- After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction.
- Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
- Filter the resulting aluminum salts and wash them with the reaction solvent.

- Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude **3,5-Dimethoxyphenethylamine**.
- The product can be further purified by distillation under high vacuum or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Pharmacology and Mechanism of Action

The pharmacological profile of **3,5-Dimethoxyphenethylamine** is primarily understood through its relationship with mescaline and other "scaline" derivatives, which are 4-substituted-**3,5-dimethoxyphenethylamines**.^{[4][5][6]} The primary mechanism of action for this class of compounds is agonism at serotonin receptors, particularly the 5-HT₂ subfamily.

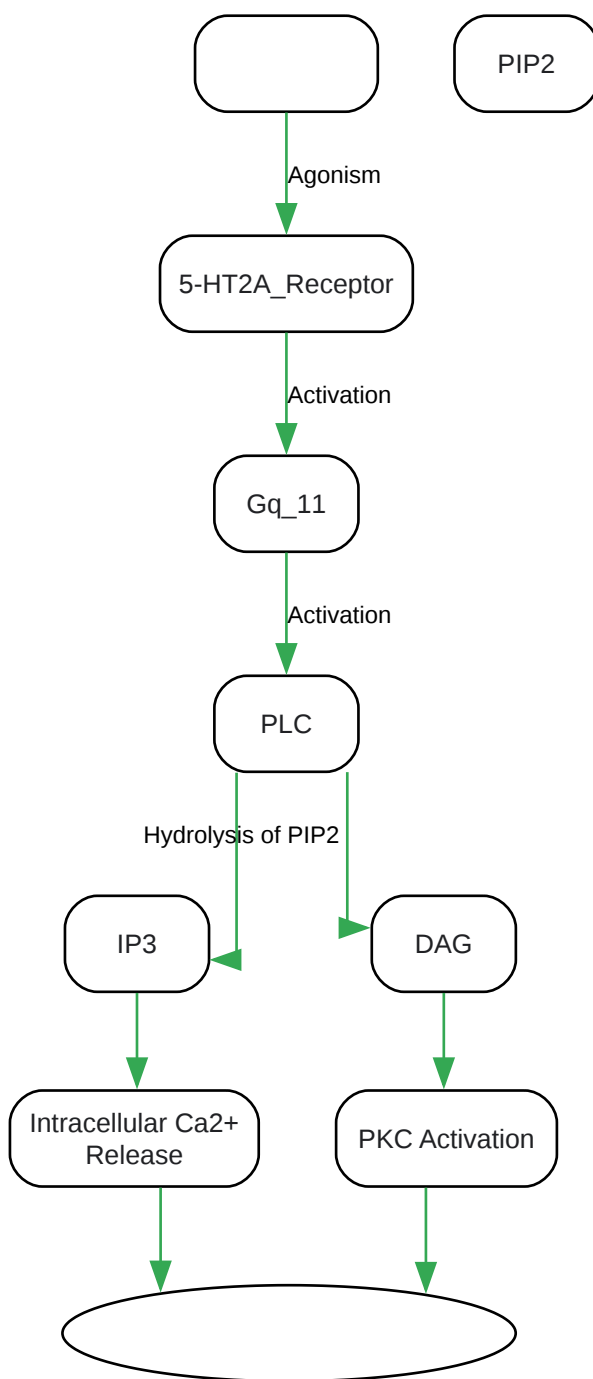
Serotonin Receptor Interactions

Psychedelic phenethylamines are known to exert their effects primarily through agonism at the 5-HT_{2A} receptor.^[6] While specific binding data for 3,5-DMPEA is not extensively published, studies on related "scalines" provide valuable insights. Generally, 3,4,5-trisubstituted phenethylamines, including mescaline, exhibit moderate to high affinity for the 5-HT_{2A} receptor.^{[7][8]} It is hypothesized that 3,5-DMPEA also acts as a 5-HT_{2A} receptor agonist, though likely with a different potency and efficacy profile compared to its 3,4,5- and 2,4,5-substituted counterparts.

The substitution pattern on the phenyl ring significantly influences receptor affinity and functional activity. For instance, the 2,4,5-substitution pattern often leads to higher potency than the 3,4,5-pattern.^[7] As 3,5-DMPEA lacks a substituent at the 4-position, its potency is expected to be lower than that of mescaline and other 4-substituted scalines.

Potential Signaling Pathways

Agonism at the 5-HT_{2A} receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.



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Caption: Postulated 5-HT_{2A} receptor signaling cascade for 3,5-DMPEA.

Analytical Methods

The detection and quantification of **3,5-Dimethoxyphenethylamine** and its isomers are crucial in forensic toxicology, clinical chemistry, and research settings. Gas chromatography-mass

spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of phenethylamines. However, due to the presence of a primary amine group, derivatization is often necessary to improve chromatographic peak shape and thermal stability.

Sample Preparation and Derivatization:

- **Extraction:** Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from biological matrices such as urine or blood.
- **Derivatization:** Acylation with reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is common. These derivatizing agents react with the primary amine to form stable, volatile amides that are amenable to GC analysis.

GC-MS Parameters (General):

- **Column:** A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically used.
- **Injection:** Split or splitless injection depending on the required sensitivity.
- **Oven Program:** A temperature gradient program is used to separate the analyte from other matrix components.
- **Mass Spectrometry:** Electron ionization (EI) is the standard ionization technique. The mass spectrum of the derivatized 3,5-DMPEA will show a characteristic molecular ion and fragmentation pattern. For underivatized dimethoxyphenethylamine isomers, the mass spectra are often very similar, with major fragment ions around m/z 151/152.^{[9][10]} Therefore, chromatographic separation of isomers is critical for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of phenethylamines without the need for derivatization.

LC-MS/MS Parameters (General):

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
- Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion (the protonated molecule $[M+H]^+$) is selected and fragmented to produce characteristic product ions. This provides a high degree of specificity.

Research Applications

3,5-Dimethoxyphenethylamine serves as a valuable tool in several areas of research:

- Structure-Activity Relationship (SAR) Studies: As a structural analog of mescaline and other psychedelic phenethylamines, 3,5-DMPEA is crucial for understanding how the position of substituents on the phenyl ring influences pharmacological activity at serotonin receptors.^[6]^[7]^[8] By comparing its effects to those of its isomers and other related compounds, researchers can elucidate the structural requirements for receptor binding and functional agonism.
- Pharmacological Probe: In studies investigating the function of the 5-HT₂ receptor family, 3,5-DMPEA can be used as a probe to explore the consequences of receptor activation.
- Precursor for Novel Compounds: The phenethylamine backbone of 3,5-DMPEA can be chemically modified to synthesize novel compounds with potentially unique pharmacological properties. This is particularly relevant in the field of medicinal chemistry and drug discovery.

Conclusion

3,5-Dimethoxyphenethylamine is a significant compound for researchers in pharmacology and medicinal chemistry. Its close structural relationship to mescaline and other psychoactive

phenethylamines makes it an important subject for SAR studies and a useful tool for investigating the function of the serotonergic system. A thorough understanding of its chemical properties, synthesis, and analytical methods is essential for its effective application in a research context. This guide provides a foundational overview to support and encourage further scientific exploration of this intriguing molecule.

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References

- 1. 3,5-Dimethoxyphenethylamine | C₁₀H₁₅NO₂ | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethoxyphenethylamine (CAS 3213-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 4. Scaline - Wikipedia [en.wikipedia.org]
- 5. Allylescaline - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 7. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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